Nemorensine
Overview
Description
Nemorensine is a pyrrolizidine alkaloid found in certain plant species, particularly within the Senecio genus. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities. This compound is characterized by its unique macrocyclic diester structure, which contributes to its distinct chemical and biological properties .
Scientific Research Applications
Nemorensine has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores due to its toxicity.
Medicine: Studied for its potential pharmacological properties, although its toxicity limits its therapeutic applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nemorensine typically involves the preparation of its necic acid component, (+)-nemorensic acid. One approach starts from commercially available furoic acid, proceeding through a series of nine steps to achieve the desired product. Key steps include a chiral auxiliary controlled, stereoselective Birch reduction of 3-methyl-2-furoic acid and the stereoselective reaction of an oxonium ion generated within a tetrahydrofuran ring .
Another method involves the reaction of an epsilon-halo-alpha,beta-unsaturated ester with samarium iodide, leading to a fragmentation product. This product undergoes deprotection and intramolecular cyclization to form tetrahydrofuran derivatives, which are then chemically modified to yield nemorensic acid .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Nemorensine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its ester groups.
Common Reagents and Conditions
Samarium iodide: Used in reduction reactions to induce fragmentation and cyclization.
Oxidizing agents: Employed to oxidize this compound to its derivatives.
Protecting groups: Utilized during synthesis to protect functional groups and facilitate selective reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized and reduced forms, as well as substituted esters.
Mechanism of Action
The mechanism of action of nemorensine involves its interaction with biological macromolecules, leading to toxic effects. Pyrrolizidine alkaloids like this compound are known to form DNA adducts, causing mutations and potentially leading to carcinogenesis. The molecular targets include cellular DNA and proteins, which are disrupted by the alkylating properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Senecionine: Another pyrrolizidine alkaloid with a similar macrocyclic diester structure.
Rosmarinine: A related compound within the same group of pyrrolizidine alkaloids.
Platynecine: Shares structural similarities but differs in its nucleophilicity and reactivity.
Uniqueness of Nemorensine
This compound is unique due to its specific macrocyclic diester structure and the challenges associated with its synthesis. Its distinct reactivity and biological properties set it apart from other pyrrolizidine alkaloids, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(1R,5S,7R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEINKNDPRUHLP-WLFFGFHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50906-96-2 | |
Record name | (4S,6R,7R,10aS,15aR,15bR)-Dodecahydro-4,6,7-trimethyl-4,7-epoxy-2H-[1,6]dioxacyclotridecino[2,3,4-gh]pyrrolizine-2,8(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50906-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C(16a)-Homo-21-norsenecionan-11,16a-dione, 12,15-epoxy-1,2,15,20-tetrahydro-, (1alpha,12R,15R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nemorensine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) first isolated from the plant Senecio nemorensis L. [, ]. PAs are a group of naturally occurring toxins produced by various plant species, often as a defense mechanism against herbivores.
Q2: Can you elaborate on the synthetic approaches used to determine the structure of (+)-Nemorensic acid?
A3: Several synthetic routes to (+)-Nemorensic acid have been developed. One approach utilized the readily available monoterpene (-)-carvone and involved a unique fragmentation reaction mediated by samarium iodide to construct the tetrahydrofuran ring present in (+)-Nemorensic acid []. Another strategy employed a stereoselective Birch reduction of 3-methyl-2-furoic acid and took advantage of the reactivity of an oxonium ion within a tetrahydrofuran ring to install the correct stereochemistry [].
Q3: Are there any analytical methods used to quantify this compound?
A4: Yes, a method using flame atomic absorption spectrometry (FAAS) has been developed to indirectly determine the concentration of this compound []. This method involves the formation and extraction of ion pairs between the alkaloid and a bismuth complex, followed by measurement of the metal concentration in the organic phase using FAAS.
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